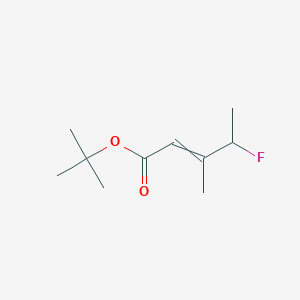
tert-Butyl 4-fluoro-3-methylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-fluoro-3-methylpent-2-enoate: is an organic compound with a unique structure that includes a tert-butyl group, a fluoro substituent, and a methyl group attached to a pent-2-enoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-fluoro-3-methylpent-2-enoate typically involves the esterification of 4-fluoro-3-methylpent-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-fluoro-3-methylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated esters.
Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-fluoro-3-methylpent-2-enoic acid or 4-fluoro-3-methylpentan-2-one.
Reduction: Formation of tert-Butyl 4-fluoro-3-methylpentanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 4-fluoro-3-methylpent-2-enoate is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used to study the effects of fluoro and tert-butyl groups on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-fluoro-3-methylpent-2-enoate involves its interaction with molecular targets through its functional groups. The fluoro substituent can participate in hydrogen bonding and electrostatic interactions, while the tert-butyl group can influence the compound’s steric properties. These interactions can affect the compound’s reactivity and binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-fluoro-3-methylpentanoate: A saturated analog of tert-Butyl 4-fluoro-3-methylpent-2-enoate.
tert-Butyl 4-fluoro-3-methylhexanoate: A homolog with an additional carbon in the backbone.
tert-Butyl 4-chloro-3-methylpent-2-enoate: A similar compound with a chloro substituent instead of a fluoro substituent.
Uniqueness: this compound is unique due to the presence of both a fluoro substituent and a double bond in its structure. This combination imparts distinct reactivity and properties compared to its analogs. The fluoro group can enhance the compound’s stability and resistance to metabolic degradation, while the double bond provides a site for further functionalization.
Propriétés
Numéro CAS |
77163-73-6 |
|---|---|
Formule moléculaire |
C10H17FO2 |
Poids moléculaire |
188.24 g/mol |
Nom IUPAC |
tert-butyl 4-fluoro-3-methylpent-2-enoate |
InChI |
InChI=1S/C10H17FO2/c1-7(8(2)11)6-9(12)13-10(3,4)5/h6,8H,1-5H3 |
Clé InChI |
WFQCZBSOYNOYRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=CC(=O)OC(C)(C)C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


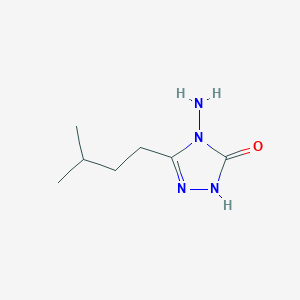
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)
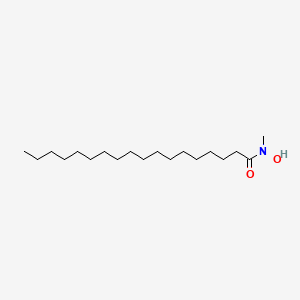
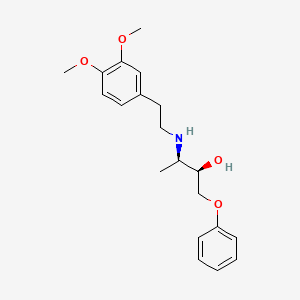
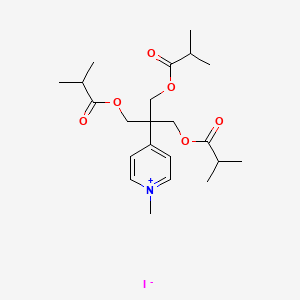
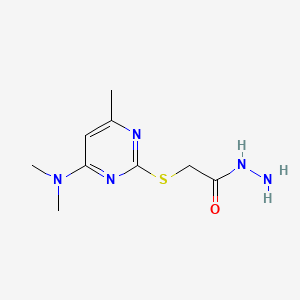
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)

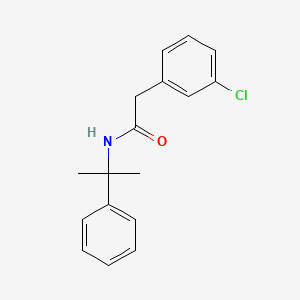
![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
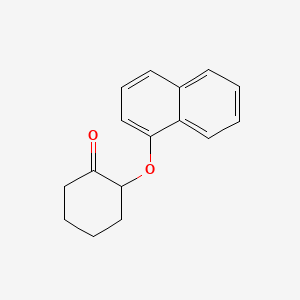

![7-Phenyl-8H-thieno[3,2-d][1,2]diazepine](/img/structure/B14441487.png)
